

A Comparative Analysis of D-Cyclohexylglycine Hydrochloride and Cyclohexylalanine in Peptide Design

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Compound of Interest

Compound Name: *H-D-Chg-OH.HCl*

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In the realm of peptide-based therapeutics and drug discovery, the incorporation of non-natural amino acids is a key strategy to enhance potency, stability, and bioavailability. Among the diverse array of synthetic amino acids, D-Cyclohexylglycine hydrochloride (D-Chg) and Cyclohexylalanine (Cha) are two prominent building blocks utilized to modulate the physicochemical and biological properties of peptides. This guide provides a comprehensive comparison of these two amino acids, supported by experimental data, detailed protocols, and visual representations of their roles in peptide design for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

D-Cyclohexylglycine is a non-proteinogenic amino acid characterized by a cyclohexyl group directly attached to the α -carbon, which imparts significant steric bulk and conformational constraints.^{[1][2]} Cyclohexylalanine, an analog of phenylalanine, features a cyclohexyl group attached to the β -carbon, offering increased hydrophobicity compared to its aromatic counterpart.^{[3][4]} The distinct positioning of the cyclohexyl moiety in these two amino acids leads to different impacts on the peptide backbone and its interactions with biological targets.

Property	D-Cyclohexylglycine hydrochloride	Cyclohexylalanine
Abbreviation	D-Chg	Cha
Molecular Formula	C8H16ClNO2	C9H17NO2
Molecular Weight (g/mol)	193.67 (hydrochloride) / 157.21 (free base)[1][5]	171.24[4][6]
Appearance	White to off-white solid/powder[1]	White to off-white solid/powder[6]
Melting Point (°C)	~256 (free base)[1]	Not specified
Hydrophobicity (Kyte-Doolittle Scale)	Not specified	~3.1 (estimated)[4]
pKa (α-COOH)	~2.44 (predicted)[1]	~2.2 (predicted)[4]
pKa (α-NH3+)	Not specified	~9.7 (predicted)[4]
Key Structural Feature	Cyclohexyl group at the α-carbon	Cyclohexyl group at the β-carbon

Impact on Peptide Conformation and Stability

The incorporation of both D-Chg and Cha can significantly influence the conformational properties and metabolic stability of peptides.

D-Cyclohexylglycine (D-Chg): The bulky cyclohexyl group at the α-carbon restricts the rotation of the peptide backbone, often inducing β-turn and helical conformations.[7] This conformational rigidity can enhance binding affinity to target receptors and increase resistance to enzymatic degradation by peptidases and proteinases.[1] Its D-configuration can further enhance stability by making the peptide less recognizable to proteases that typically act on L-amino acids.[8]

Cyclohexylalanine (Cha): The cyclohexyl side chain of Cha increases the hydrophobicity of the peptide, which can drive specific folding patterns and improve interactions with hydrophobic pockets of target proteins.[3][9] Replacing aromatic residues like phenylalanine with Cha can

enhance metabolic stability by providing steric hindrance to proteases.[9][10] For example, in apelin analogues, substituting leucine with Cha at a neprilysin cleavage site resulted in significantly enhanced plasma half-life.[10][11]

Applications in Peptide Design and Drug Discovery

Both D-Chg and Cha have been successfully employed in the development of peptide-based drugs with improved therapeutic profiles.

D-Cyclohexylglycine (D-Chg): A notable application of D-Chg is in the design of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[1][12] The unique structure of D-Chg allows for potent and selective inhibition of the DPP-IV enzyme.

Cyclohexylalanine (Cha): Cha has been widely used to enhance the pharmacokinetic and pharmacodynamic properties of various peptides. For instance, its incorporation into apelin analogues has led to potent and metabolically stable agonists of the apelin receptor, with potential applications in cardiovascular diseases.[9][11][13] Furthermore, substituting leucine with Cha in SNAIL1-derived peptides has shown to maintain potent inhibitory activity against Lysine-Specific Demethylase 1 (LSD1).[9]

Quantitative Data on Performance

The following tables summarize key quantitative data from studies involving the incorporation of Cyclohexylalanine into peptides. Direct comparative quantitative data for D-Cyclohexylglycine in similar peptide contexts is not readily available in the cited literature.

Table 1: In Vivo Effects of Apelin-17 Analogues with L-Cha Substitution in Rodent Models[9]

Peptide Analogue	Modification	Effect on Heart Rate	Effect on Blood Pressure
Analogue 10	L-Cha and L-hArg substitution	Quick and stable increase	-
Analogue 12	L-Cha and L-hArg substitution	-	Prolonged lowering effect

Table 2: Inhibitory Activity of SNAIL1-Derived Peptides Against Lysine-Specific Demethylase 1 (LSD1)[9]

Peptide	Modification	IC50 (μM)	Relative Activity
SNAIL1 1-16 (parent)	-	~10	1.0
Peptide 2j	Leucine at position 5 substituted with L-Cha	Potent inhibition (similar to parent)	~1.0

Experimental Protocols

Protocol 1: Incorporation of Fmoc-L-Cyclohexylalanine into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)[10]

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing 3-Cyclohexyl-L-alanine.

Materials and Reagents:

- Rink Amide resin
- Fmoc-L-Cyclohexylalanine (Fmoc-L-Cha-OH)
- Other Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- 20% Piperidine in DMF
- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

- Cold diethyl ether

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15-20 minutes. Wash the resin thoroughly with DMF.
- Amino Acid Coupling (Incorporation of Fmoc-L-Cha-OH):
 - In a separate vial, dissolve 3-4 equivalents of Fmoc-L-Cha-OH and 3-4 equivalents of HBTU in DMF.
 - Add 6-8 equivalents of DIPEA to activate the amino acid solution.
 - Add the activated amino acid solution to the resin and agitate for 1-2 hours.
 - Wash the resin with DMF and DCM.
- Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
- Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
- Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.
- Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Purification: Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[9]

Protocol 2: General Serum Stability Assay[4]

This assay evaluates the stability of a peptide in the presence of serum proteases.

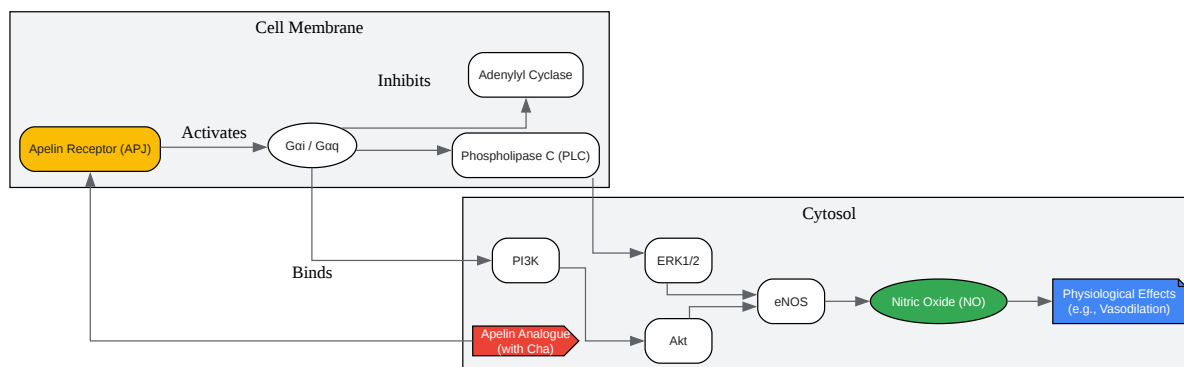
Procedure:

- **Peptide Solution:** Prepare a stock solution of the purified peptide in a suitable buffer (e.g., PBS).
- **Incubation:** Incubate the peptide solution (e.g., at a final concentration of 100 μ M) with human or rat serum (e.g., 50% v/v) at 37°C.
- **Time Points:** At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.
- **Quenching:** Stop the enzymatic reaction by adding an excess of a protein-precipitating agent (e.g., ice-cold acetonitrile).
- **Analysis:** Analyze the remaining amount of intact peptide at each time point by RP-HPLC or LC-MS.

Visualizations

Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of an apelin analogue containing Cyclohexylalanine to the apelin receptor (APJ), a G-protein coupled receptor.

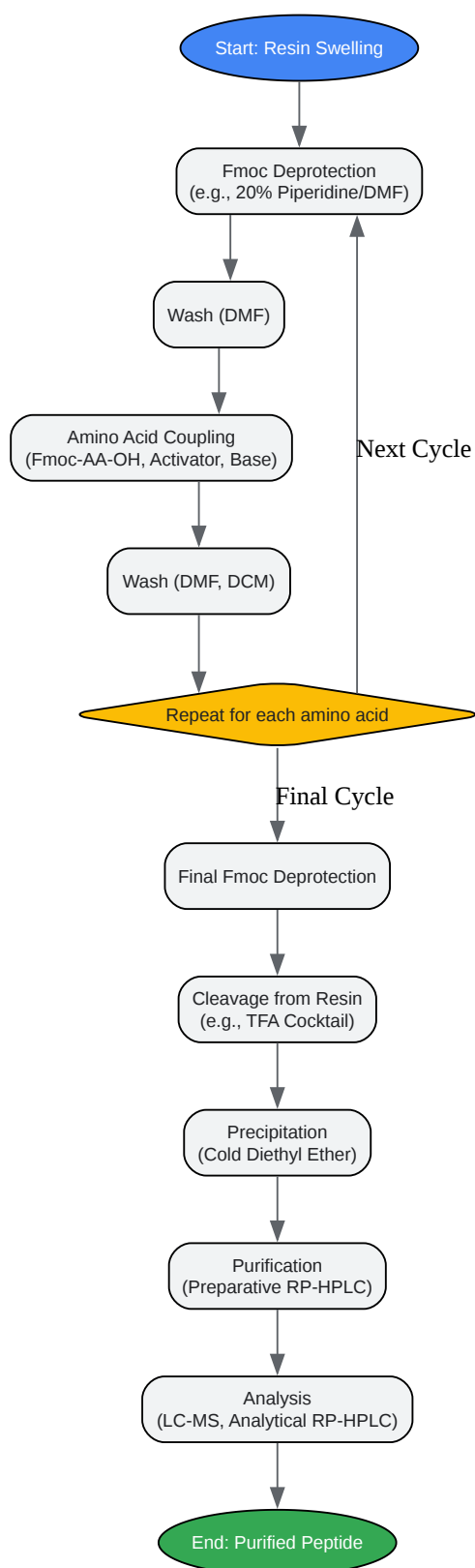


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Caption: Apelin Receptor (APJ) Signaling Cascade.[9]

Experimental Workflow

This diagram outlines the general workflow for solid-phase peptide synthesis (SPPS) incorporating a non-natural amino acid like D-Chg or Cha.

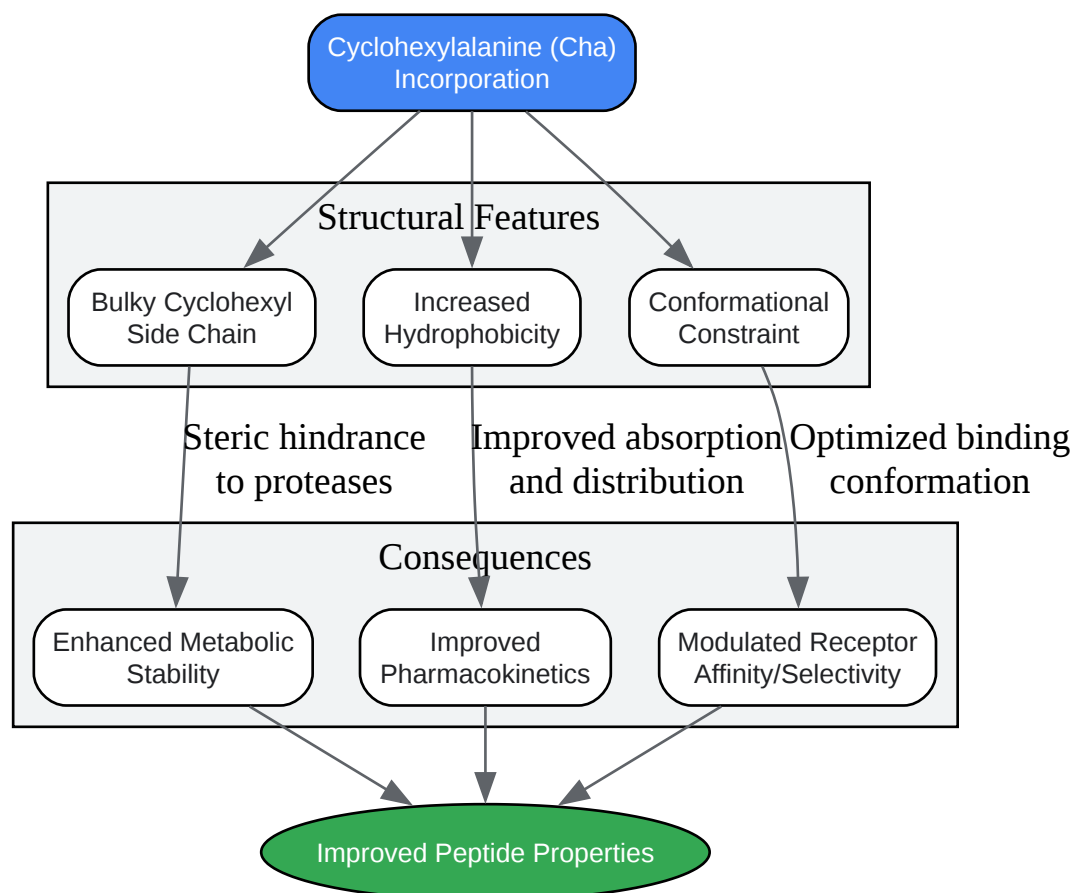


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Caption: Solid-Phase Peptide Synthesis Workflow.

Logical Relationship

The following diagram illustrates the logical relationship between the structural features of Cyclohexylalanine and its impact on peptide properties.



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